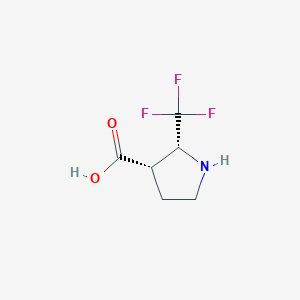

(2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Description

(2R,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) moiety at the 3-position of the pyrrolidine ring. The stereochemistry (2R,3S) is critical for its biological activity, as enantiomers often exhibit distinct pharmacological profiles. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a promising candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorine-containing motifs .

Properties

IUPAC Name |

(2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSRLKAYJUJFGW-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of asymmetric synthesis techniques, where chiral catalysts or chiral auxiliaries are employed to achieve the desired enantiomeric purity. For example, the use of chiral ligands in metal-catalyzed reactions can help in obtaining the (2R,3S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical acid-catalyzed esterification and coupling reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (H₂SO₄ or HCl) to form methyl esters. For example, the methyl ester derivative of this compound is used as a precursor in drug synthesis.

-

Amidation : Coupling reagents like EDCl or DCC facilitate reactions with amines to produce amides. This is critical for creating peptide-like structures or prodrugs .

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylate |

| Amidation | EDCl, HOBt, DIPEA, RT | Corresponding amide derivatives |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group can undergo decarboxylation. This reaction is less common due to the stabilizing effect of the pyrrolidine ring but has been observed in high-temperature pyrolysis studies .

Functionalization of the Pyrrolidine Ring

The nitrogen in the pyrrolidine ring participates in reactions such as:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

N-Acylation : Forms acylated derivatives using acid chlorides or anhydrides .

Key Catalysts

-

Transition-metal catalysts (e.g., Pd/C) enhance selectivity in hydrogenation or cross-coupling reactions .

Trifluoromethyl Group Reactivity

The CF₃ group is generally inert but can participate in:

-

Nucleophilic Aromatic Substitution : Under strong basic conditions (e.g., KOH/EtOH), though rare due to the stability of the C–F bond .

-

Radical Reactions : Initiated by peroxides or UV light, leading to CF₃ radical intermediates .

Stereochemical Considerations

The (2R,3S) configuration influences reaction outcomes:

-

Diastereoselective Additions : Michael additions to nitroolefins proceed with >95% enantiomeric excess (ee) under organocatalytic conditions .

-

Hydrogenation : Catalytic hydrogenation preserves stereochemistry, critical for synthesizing bioactive molecules .

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the design and synthesis of pharmaceuticals due to its ability to modulate biological targets effectively. Its trifluoromethyl group enhances lipophilicity and hydrogen bonding capabilities, which are crucial for drug efficacy.

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit key enzymes involved in various metabolic pathways, including reverse transcriptase, which is critical for viral replication, especially in HIV treatment.

Organic Synthesis

(2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions:

- Trifluoroacetylation : The compound can undergo trifluoroacetylation reactions, leading to the formation of diverse derivatives with enhanced biological activities .

- Cycloaddition Reactions : It participates in cycloaddition reactions, forming dihydropyrroles and other valuable intermediates.

Biological Studies

In biological research, this compound has been investigated for its interactions with proteins and enzymes:

- Cell Proliferation Studies : In vitro studies demonstrated significant inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) at low concentrations (25 µM), indicating potential anti-cancer properties.

- Mechanism of Action : The trifluoromethyl group facilitates binding to enzyme active sites, leading to modulation of enzyme activity and influencing cellular signaling pathways.

Comparison of Biological Activities

| Compound Type | Activity Type | Remarks |

|---|---|---|

| (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid | Enzyme Inhibition | Effective against reverse transcriptase; IC50 values 10–50 µM |

| Trifluoromethylpyridines | Moderate Inhibition | Less effective than pyrrolidine derivatives |

| Trifluoromethylphenyl derivatives | Variable Activity | Dependent on specific substituents |

Synthetic Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Trifluoroacetylation | DMAP catalyst, TFAA | Trifluoroacetylated pyrrolidines |

| Cycloaddition | Reaction with trifluoropropene | Dihydropyrroles |

Reverse Transcriptase Inhibition

A study highlighted the enhanced potency of pyrrolidine derivatives in inhibiting reverse transcriptase compared to non-fluorinated analogs. The presence of the trifluoromethyl group was crucial for the observed interactions with the enzyme's active site.

Cancer Cell Line Studies

In research focused on MDA-MB-231 breast cancer cells, treatment with (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid resulted in reduced migration and invasion capabilities. This suggests its potential as an anti-metastatic agent.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid with structurally related pyrrolidine and piperidine derivatives, focusing on substituents, physicochemical properties, and synthetic yields.

Key Observations:

Substituent Effects on Bioactivity :

- The ureido-linked compounds (e.g., entries 2 and 3) demonstrate high purity (>99%) and are designed for targeted interactions, likely with proteases or kinases .

- Fluorinated aromatic substituents (e.g., 2,4-difluorophenyl in ) improve binding affinity to hydrophobic pockets in biological targets.

Physicochemical Properties :

- 4-(Trifluoromethyl)-3-pyridinecarboxylic acid () exhibits a higher melting point (147°C) and density (1.48 g/cm³) compared to pyrrolidine analogs, attributed to its rigid pyridine ring.

- The ethoxyethyl group in increases solubility but may reduce metabolic stability due to ether cleavage.

Synthetic Feasibility :

- Ureido-containing pyrrolidines (e.g., ) achieve moderate yields (63–68%) with excellent purity, suggesting efficient coupling reactions.

- The discontinuation of highlights challenges in scaling up ethoxyethyl-modified derivatives.

Stereochemical Considerations :

- The (2R,3S) configuration in the target compound distinguishes it from racemic mixtures (e.g., ), which may require chiral resolution for therapeutic use.

Biological Activity

(2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure

The compound features a pyrrolidine ring with a carboxylic acid functional group and a trifluoromethyl substituent. The stereochemistry at the 2nd and 3rd positions contributes to its distinct biological properties.

The biological activity of (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism and exosome release in cells. Inhibiting nSMase2 can impact various pathological processes, including neurodegenerative diseases like Alzheimer's disease .

- Receptor Modulation : The trifluoromethyl group enhances the compound's binding affinity to certain receptors, potentially modulating their activity and influencing signaling pathways related to inflammation and pain .

Biological Activity Studies

Numerous studies have investigated the biological activities associated with (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid. Here are some key findings:

Table 1: Summary of Biological Activities

Case Studies

- Alzheimer's Disease Model : A study demonstrated that (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid effectively inhibited nSMase2 in vitro and reduced exosome secretion in vivo in a mouse model of Alzheimer's disease. This study highlighted the compound's potential as a therapeutic agent for neurodegenerative conditions .

- Inflammatory Response : Another investigation focused on the compound's ability to modulate inflammatory responses in cellular models. The results indicated that it could reduce pro-inflammatory cytokine production, suggesting its utility in managing chronic inflammatory diseases .

Synthesis and Derivatives

The synthesis of (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves asymmetric synthesis techniques that ensure high enantiomeric purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR) and enhance biological efficacy.

Table 2: Synthetic Routes

Q & A

Basic: What are the critical parameters for optimizing the synthesis of (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters. For example:

- Temperature : Elevated temperatures (e.g., 93–96°C) during hydrolysis steps improve reaction rates but must balance with thermal stability of intermediates .

- Catalysts : Palladium-based catalysts (e.g., palladium diacetate) and ligands (e.g., tert-butyl XPhos) enhance coupling efficiency in multi-step syntheses, particularly for introducing aryl or heteroaryl groups .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups protects the pyrrolidine ring during functionalization. Deprotection with hydrochloric acid (36.5% mass) ensures high yields (~78–95%) while minimizing side reactions .

Advanced: How can enantiomeric purity of (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid be validated?

Methodological Answer:

Enantiomeric purity is critical for biological activity. Validate using:

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane/isopropanol. Retention time discrepancies <0.5 min confirm enantiopurity .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. For example, Flack parameters (e.g., x < 0.05) confirm the (2R,3S) configuration .

- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce splitting in ¹⁹F or ¹H NMR signals, distinguishing enantiomers .

Basic: What role does the trifluoromethyl (CF₃) group play in the compound’s physicochemical properties?

Methodological Answer:

The CF₃ group:

- Lipophilicity : Increases logP by ~0.7–1.2 units, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic Stability : Reduces oxidative metabolism (e.g., CYP450-mediated) due to strong C-F bonds, as shown in microsomal stability assays .

- Electron-Withdrawing Effects : Lowers pKa of the carboxylic acid (e.g., ~2.8 vs. ~4.2 for non-CF₃ analogs), affecting solubility and ionization .

Advanced: How can computational modeling guide the design of derivatives targeting enzymatic inhibition?

Methodological Answer:

- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model interactions with active sites (e.g., prolyl oligopeptidase). Key residues (e.g., Arg643, Tyr473) show hydrogen bonding with the carboxylic acid group .

- MD Simulations : Analyze stability of ligand-receptor complexes (RMSD <2 Å over 100 ns trajectories) to prioritize derivatives .

- QSAR Models : Corrogate CF₃ substitution patterns with IC₅₀ values (e.g., R² >0.85 for MMP-9 inhibition) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods (airflow >0.5 m/s) to avoid inhalation of volatile trifluoroacetic acid byproducts .

- Spill Management : Neutralize acidic spills with sodium bicarbonate (5% w/v) and dispose via hazardous waste protocols .

Advanced: How to resolve contradictions in biological activity data across in vitro vs. in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) and bioavailability (<20% in rodents due to rapid glucuronidation) .

- Metabolite Identification : Use LC-HRMS to detect inactive metabolites (e.g., glucuronide conjugates at the carboxylic acid group) .

- Dose Adjustment : Optimize dosing regimens using allometric scaling (e.g., human equivalent dose = murine dose × (Km human/Km mouse)) .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., J₃,4 = 6–8 Hz for cis-pyrrolidine protons) .

- FT-IR : Confirm carboxylic acid presence via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- HRMS : Validate molecular weight (calc. 283.25 Da) with <2 ppm error using ESI+ mode .

Advanced: What strategies mitigate racemization during Boc-deprotection?

Methodological Answer:

- Acid Selection : Use TFA (pH ~1.5) instead of HCl to minimize α-proton abstraction, reducing racemization to <2% .

- Low-Temperature Deprotection : Conduct reactions at 0–4°C to slow kinetic resolution of enantiomers .

- In Situ Monitoring : Track optical rotation ([α]D²⁵ = +15° to +20°) during deprotection to detect early racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.